1-(4'-Thio-beta-ribofuranosyl)thymine

Description

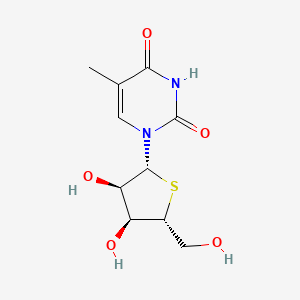

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHFVQVATAWGSH-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217762 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6741-71-5 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Structural Conformational Analysis of 1 4 Thio Beta Ribofuranosyl Thymine

Impact of 4'-Sulfur Substitution on Furanose Ring Conformation

The introduction of a sulfur atom in the furanose ring alters its electronic and steric properties, which in turn affects the ring's puckering behavior.

The conformation of the five-membered furanose ring in nucleosides is not planar and is best described by a concept of pseudorotation between two major conformational states: the North (N-type) and the South (S-type) puckers. The presence of sulfur at the 4'-position can shift this equilibrium. biosyn.com The gauche effect for the [S-C-C-O] fragment in the thiosugar ring is likely weaker compared to the [O-C-C-O] fragment in natural ribose because sulfur is less electronegative than oxygen. biosyn.com

Studies have shown that the conformational preference of the 4'-thiofuranose ring can depend on the context of the nucleic acid. For instance, in the context of RNA, 4'-thioribose units have been observed to adopt a C3'-endo pucker, which is characteristic of the N-type conformation and is similar to that of the corresponding sugars in a native RNA duplex. biosyn.com Conversely, when incorporated into a DNA dodecamer, 4'-thio-2'-deoxyribose sugars were found to adopt a C3'-exo conformation (an S-type pucker). biosyn.com This indicates that the local environment and the nature of the nucleic acid backbone (RNA vs. DNA) play a crucial role in determining the final conformation of the 4'-thio-modified sugar.

Despite the increased size of the sulfur atom, the incorporation of 4'-thiocytidines into an RNA octamer resulted in a structure that was largely isomorphous with the native RNA duplex, maintaining a regular A-form geometry. biosyn.com The primary geometric changes were localized around the modification site and were attributed to the larger radius of the sulfur atom. biosyn.com The presence of a larger and less electronegative heteroatom in the furanose ring can cause subtle changes in the anomeric effect, which may, in turn, influence the biological behavior of the nucleoside analog. biosynth.com

Duplex Hybridization Properties of 4'-Thio-Modified Nucleic Acids

The conformational changes induced by the 4'-thio modification have a direct impact on the hybridization properties of oligonucleotides, affecting both the thermal stability and the specificity of base pairing.

The effect of 4'-thiothymidine (B166157) incorporation on the thermal stability of nucleic acid duplexes is highly dependent on the nature of the duplex.

RNA:RNA Duplexes: The incorporation of 4'-thio-modified ribonucleosides, such as 4'-thiocytidine and 4'-thiouridine, into RNA strands has been shown to enhance the thermal stability of the resulting RNA:RNA duplexes. biosyn.comnih.gov For each 4'-thiocytidine modification, the melting temperature (Tm) of the duplex increased by approximately 1°C. biosyn.com This stabilizing effect is comparable to that observed with 2'-O-methylated residues, which are known to pre-organize the sugar into an N-type conformation favorable for A-form helices. biosyn.com

DNA:RNA Hybrids: In contrast to RNA:RNA duplexes, the incorporation of 4'-thio-2'-deoxyribonucleosides into DNA strands generally leads to a decrease in the thermal stability of DNA:RNA hybrids by about 1°C per modification. biosyn.com

DNA:DNA Duplexes: Studies on DNA:DNA duplexes containing 4'-thiothymidine have shown a slight destabilizing effect. wikipedia.org For example, the substitution of a single thymidine (B127349) with 4'-thiothymidine in a 12-base-pair duplex resulted in a decrease in the melting temperature. wikipedia.org

| Duplex Type | Effect of 4'-Thio Modification on Thermal Stability (Tm) | Reference |

| RNA:RNA | Increased stability (~+1°C per modification) | biosyn.comnih.gov |

| DNA:RNA | Decreased stability (~-1°C per modification) | biosyn.com |

| DNA:DNA | Slightly decreased stability | wikipedia.org |

The 4'-thio modification can also influence the fidelity and specificity of base pairing. While 4'-thiothymidine is an analog of thymidine and is expected to pair with adenine (B156593), some studies have indicated a potential for non-canonical base pairing.

Research has suggested that 4'-thiothymidine may exhibit a dual pairing ability, forming base pairs with both adenine (A) and guanine (B1146940) (G). wikipedia.org This reduced specificity could be attributed to the potential for 4'-thiothymidine to exist in a relatively stable enethiol tautomeric form, which could adopt a Watson-Crick-like geometry with guanine, forming three hydrogen bonds. wikipedia.org However, other studies have shown that oligonucleotides containing N4-ethyl-2'-deoxycytidine, a modified cytosine, hybridize specifically with natural dG, suggesting that specificity can be maintained with certain modifications. nih.gov Further research is needed to fully elucidate the base pairing behavior of 4'-thiothymidine in various sequence contexts.

Intermolecular Interactions with Biological Macromolecules (Beyond Enzymes)

Oligonucleotides containing 4'-thiothymidine are valuable tools for studying interactions with various biological macromolecules, particularly non-enzyme proteins. The photoreactive nature of the thiocarbonyl group in thionucleosides makes them excellent probes for photo-crosslinking and photo-affinity labeling experiments. biosyn.comnih.gov

A notable example of a non-enzymatic protein interaction involves the use of 4-thiothymidine-containing oligonucleotide probes to trap single-stranded DNA binding proteins (SSBs). In one study, 4-thiothymidine (B1630790) was shown to be highly effective in forming covalent crosslinks with human replication protein A (RPA), a key multi-subunit protein complex involved in DNA replication, repair, and recombination. The efficiency and specificity of this interaction highlight the utility of 4-thiothymidine as a zero-length crosslinking agent, meaning it forms a direct covalent bond without an intervening spacer arm, thus preserving the native physicochemical properties of the oligonucleotide bait.

Photocrosslinking and Photoaffinity Labeling Applications of 4'-Thiothymidine

1-(4'-Thio-beta-ribofuranosyl)thymine, commonly known as 4'-thiothymidine, has emerged as a significant tool in the study of nucleic acid-protein interactions through photocrosslinking and photoaffinity labeling techniques. nih.gov Its utility stems from its nature as a "zero-length" crosslinker, meaning it can form a covalent bond with an interacting protein upon photoactivation without the need for a spacer arm, thus preserving the natural geometry of the DNA-protein complex. nih.gov This characteristic is particularly advantageous for accurately mapping the binding sites of DNA-binding proteins.

Research has demonstrated that 4'-thiothymidine is a highly effective photoaffinity labeling agent, capable of efficiently and specifically trapping single-stranded DNA binding proteins (SSBs) from whole cell extracts. nih.gov Its performance has been shown to be comparable to that of widely used photoreactive groups like diazirine. nih.gov When incorporated into oligonucleotide probes, 4'-thiothymidine facilitates the formation of covalent crosslinks with target proteins upon irradiation with UV light, typically at a wavelength of 366 nm. researchgate.net This process allows for the identification and structural analysis of proteins that interact with specific DNA sequences.

A comparative study of different photoreactive nucleobases, including a guanine functionalized with benzophenone (B1666685) or diazirine, and 4'-thiothymine, was conducted to evaluate their efficiency in trapping SSBs. nih.gov The study utilized 30-mer oligonucleotides containing a biotin (B1667282) moiety for the enrichment and selective trapping of these proteins. The efficiency of the photochemical reaction was initially assessed using the well-characterized human replication protein A (RPA) as a model. nih.gov The findings indicated that 4'-thiothymidine was the most suitable photoreactive group for this purpose due to its efficient and specific trapping capabilities. nih.gov

The photocrosslinking reaction of 4'-thiothymidine has been observed to be influenced by the sequence context of the DNA. oup.com For instance, studies on template-directed photoligation have shown that the yield of photocrosslinking can vary depending on the presence of mismatched bases adjacent to the 4'-thiothymidine residue. oup.com In some cases, the presence of a mismatch can enhance the crosslinking yield. oup.com

The data from these studies underscore the value of 4'-thiothymidine as a versatile tool for elucidating the intricacies of DNA-protein interactions. The ability to generate specific crosslinks allows for the subsequent identification of the crosslinked proteins and peptides through techniques such as mass spectrometry, providing valuable insights into the composition and structure of DNA-protein complexes. nih.gov

Interactive Data Table: Comparison of Photoreactive Probes for Trapping Single-Stranded DNA Binding Proteins

| Photoreactive Group | Probe Type | Target Protein Model | Relative Trapping Efficiency | Key Advantages |

| 4'-Thiothymine | Zero-length | Human Replication Protein A | High and specific, comparable to diazirine nih.gov | Preserves native DNA-protein interaction geometry nih.gov |

| Benzophenone | Functionalized Guanine | Human Replication Protein A | Effective, but can be less specific nih.gov | Well-established photoreactive group |

| Diazirine | Functionalized Guanine | Human Replication Protein A | High and specific nih.gov | Widely used standard for comparison |

Interactive Data Table: Research Findings on 4'-Thiothymidine Photocrosslinking

| Study Focus | Experimental System | Key Finding | Reported Yield | Reference |

| Comparative Analysis of Photoprobes | Oligonucleotide probes with different photoreactive groups in cell lysate | 4'-Thiothymidine is a highly relevant and efficient probe for trapping SSBs. | Similar to diazirine nih.gov | nih.gov |

| Template-Directed Photoligation | Mismatched DNA templates | Photocrosslinking yield varies with the type and position of the mismatch. | 2% to ~18% oup.com | oup.com |

| Photoligation of Tethered Oligonucleotides | Tethered decamers complementary to M13mp18 DNA | Formation of a circularized product upon irradiation. | ~50% oup.com | oup.com |

| Interstrand Photocrosslinking | Duplex DNA with 4'-thiothymidine | Not observed within a standard duplex, but occurs at the 5'-end of a blunt-end duplex. | Up to 53% oup.com | oup.com |

Biochemical Mechanisms of Action of 1 4 Thio Beta Ribofuranosyl Thymine

Interactions with Nucleic Acid Polymerases

The 4'-thio modification alters the sugar pucker conformation and the electronic properties of the nucleoside, which in turn affects how it is recognized and processed by DNA and RNA polymerases.

For a modified nucleotide to be incorporated into a growing DNA strand, its triphosphate form must be accepted as a substrate by a DNA polymerase. Research has shown that the 5'-triphosphate of the 2'-deoxy version of 1-(4'-thio-beta-ribofuranosyl)thymine, also known as 4'-thio-2'-deoxythymidine triphosphate (4'-thio-dTTP), can serve as an effective substrate for certain DNA polymerases.

Detailed kinetic studies have demonstrated that 4'-thio-dTTP is an excellent substrate for the Klenow fragment of Escherichia coli DNA polymerase I and for HIV-1 reverse transcriptase. nih.gov The catalytic efficiency (kcat/Km) for the incorporation of this modified nucleotide is remarkably close to that of its natural counterpart, thymidine (B127349) triphosphate (TTP), differing by only a factor of approximately three. nih.gov This indicates that the 4'-thio modification in the sugar ring does not create a significant steric or electronic barrier for the active sites of these specific polymerases.

| Enzyme | Substrate | Relative Catalytic Efficiency (kcat/Km) Compared to TTP |

|---|---|---|

| Klenow Fragment (E. coli DNA Pol I) | 4'-thio-dTTP | ~3-fold lower than TTP nih.gov |

| HIV-1 Reverse Transcriptase | 4'-thio-dTTP | ~3-fold lower than TTP nih.gov |

In the context of RNA synthesis, the corresponding ribonucleoside triphosphate, 1-(4'-thio-beta-ribofuranosyl)uracil 5'-triphosphate (4-thio-UTP), is the relevant substrate, as thymine (B56734) is typically replaced by uracil (B121893) in RNA. Studies and applications have shown that 4-thio-UTP is efficiently incorporated into RNA transcripts by bacteriophage T7 RNA polymerase as a substitute for natural UTP. jenabioscience.comresearchgate.net This efficient incorporation has been utilized in commercial kits designed to produce 4-thio-modified RNA probes for use in photocrosslinking studies to investigate RNA-protein interactions. jenabioscience.com

The kinetic pathway for single nucleotide incorporation by T7 RNA polymerase involves the binding of the correct nucleotide triphosphate (NTP) with a dissociation constant (Kd) of approximately 80 µM, followed by the chemical incorporation step at a rate of about 220 s⁻¹ at 25°C. nih.gov While specific kinetic values for 4-thio-UTP are not detailed in the surveyed literature, its effective use as a substrate suggests that its binding and incorporation rates are sufficient for robust RNA synthesis. jenabioscience.com

The processivity of a polymerase refers to the number of nucleotides it can add to a growing chain in a single binding event, while fidelity refers to the accuracy of nucleotide incorporation. thermofisher.comthermofisher.com These properties are crucial for the efficient and correct replication and transcription of genetic material.

The incorporation of modified nucleotides can potentially affect both processivity and fidelity. High-fidelity polymerases possess proofreading (3'→5' exonuclease) activity to remove misincorporated bases. thermofisher.com The presence of a modification like a 4'-thio substitution could alter the geometry of the primer-template junction, potentially affecting the balance between the polymerase and exonuclease activities.

Nuclease Resistance and Stability in Biological Systems

A key advantage of many chemical modifications to oligonucleotides is the enhanced resistance to degradation by cellular nucleases. nih.govidtdna.com The 4'-thio modification provides significant protection against both exonucleases and endonucleases.

Exonucleases degrade nucleic acids from their ends. A common enzyme used to test for stability against 3'→5' degradation is snake venom phosphodiesterase (SVPD). neb.com Oligonucleotides containing 4'-thio modifications have demonstrated markedly improved resistance to nuclease digestion. nih.gov

However, the degree of protection can be context-dependent. An early study on an oligonucleotide containing a single 4'-thiothymidine (B166157) reported high resistance to the endonuclease Nuclease S1 but not significant resistance to the exonuclease SVPD. In contrast, later research on fully modified 4'-thioDNA strands found they possessed higher resistance to 3'-exonuclease cleavage. nih.gov This suggests that the density and position of the 4'-thio modifications within the oligonucleotide are critical factors in determining its stability against exonucleases. Oligonucleotides with phosphorothioate (B77711) (PS) backbone modifications are also known to be more resistant to nucleases, and this effect can be combined with sugar modifications. idtdna.com

| Oligonucleotide Type | Nuclease | Observed Resistance | Reference |

|---|---|---|---|

| Fully 4'-thio-modified RNA | Exonucleases and Endonucleases | Improved resistance | nih.gov |

| Oligonucleotide with internal 4'-thio-2'-deoxyribonucleosides | Endonucleases | Improved protection | nih.gov |

| Oligonucleotide with internal 4'-thio-2'-deoxyribonucleosides | Exonucleases | No improved protection noted | nih.gov |

Endonucleases cleave nucleic acids at internal sites. Nuclease S1 is an endonuclease that specifically degrades single-stranded DNA and RNA. promega.comwikipedia.org Oligonucleotides containing 4'-thio modifications have been shown to be highly resistant to hydrolysis by Nuclease S1, indicating that the modification provides stability against this mode of single-strand specific degradation. nih.gov

The interaction with Ribonuclease H (RNase H), an enzyme that specifically degrades the RNA strand of a DNA:RNA hybrid duplex, is more nuanced. wikipedia.org The 4'-thio modification has a distinct inhibitory effect on RNase H activity. When a DNA strand containing 4'-thio-2'-deoxynucleosides is hybridized to a complementary RNA strand, the RNA strand becomes significantly more resistant to cleavage by RNase H. nih.govnih.gov This inhibition is thought to arise from the conformational changes induced by the 4'-thio modification in the DNA strand. These changes result in a duplex structure that is not an optimal substrate for RNase H, thereby protecting the RNA strand from degradation. nih.gov This property is significant in the design of antisense oligonucleotides where avoiding RNase H-mediated cleavage of the target RNA might be desirable for certain mechanisms of action.

Cellular Uptake and Intracellular Metabolic Pathways of 4'-Thiothymidine

This compound, also known as 4'-thiothymidine, is a nucleoside analog that undergoes cellular uptake and metabolism through pathways similar to its natural counterpart, thymidine. nih.gov Its unique structural modification, the substitution of the furanose ring oxygen with a sulfur atom, imparts distinct biochemical properties that are of significant interest in biomedical research. nih.govoup.com

Phosphorylation by Nucleoside Kinases (e.g., Thymidine Kinase 1)

Once inside the cell, 4'-thiothymidine is a substrate for phosphorylation by nucleoside kinases, a critical step for its subsequent metabolic processing and incorporation into nucleic acids. biosynth.comnih.gov A key enzyme in this process is thymidine kinase 1 (TK1), a cytosolic enzyme whose activity is closely linked to the S-phase of the cell cycle. wikipedia.org The phosphorylation of 4'-thiothymidine to its monophosphate form is a rate-limiting step for its cellular retention. nih.gov Studies have shown that 4'-thiothymidine is efficiently phosphorylated by TK1, which is the first enzyme in the pyrimidine (B1678525) nucleoside salvage pathway. nih.govwikipedia.org In contrast, it is suggested to be a poor substrate for the mitochondrial thymidine kinase 2 (TK2). nih.gov The efficiency of this phosphorylation is a determinant of its subsequent biological activity.

The phosphorylation of nucleosides like thymidine and its analogs is a multi-step process, converting the monophosphate form to diphosphate (B83284) and then to the triphosphate form, which can then be utilized by DNA polymerases. dermatoljournal.com The initial phosphorylation by TK1 is crucial for trapping the analog within the cell. nih.gov

Incorporation into Cellular DNA/RNA

Following its conversion to the triphosphate form, 4'-thiothymidine 5'-triphosphate (S4-TTP), the analog can be incorporated into the DNA of proliferating cells. nih.govnih.gov Research has demonstrated that S4-TTP is an effective substrate for DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and HIV-1 reverse transcriptase. nih.gov The incorporation efficiency of 4'-thiothymidine monophosphate (4S-TMP) is comparable to that of the natural thymidine monophosphate (TMP). nih.gov

The substitution of thymidine with 4'-thiothymidine in DNA strands has been confirmed in various cell lines. researchgate.net For instance, in rat and human bladder tumor cells, 4'-thiothymidine has been shown to replace a percentage of thymidine in the cellular DNA. researchgate.net This incorporation is a key aspect of its mechanism of action, particularly in the context of its photosensitizing properties. While it is primarily incorporated into DNA, the potential for its incorporation into RNA has also been explored, with studies on related 4'-thioribonucleosides showing they can be incorporated into RNA strands. nih.govresearchgate.net

| Cell Line | Experimental System | Key Finding | Citation |

|---|---|---|---|

| Human Adenocarcinoma (A549) | In vitro cell culture | 4'-Thiothymidine is incorporated into DNA. | nih.govnih.gov |

| Rat and Human Bladder Tumor Cells | In vitro cell culture | Replaced up to 0.63% of thymidine in cellular DNA. | researchgate.net |

| - | Enzymatic assay with Klenow fragment and HIV-1 reverse transcriptase | The 5'-triphosphate of 4'-thiothymidine is an excellent substrate for these DNA polymerases. | nih.gov |

Interactions with Nucleotide Salvage Pathways

The cellular processing of 4'-thiothymidine is intrinsically linked to the nucleotide salvage pathway. nih.gov This pathway allows cells to recycle nucleosides and bases from the degradation of DNA and RNA, which is a more energy-efficient process than de novo synthesis. nih.govyoutube.com 4'-Thiothymidine enters this pathway upon its transport into the cell and subsequent phosphorylation by TK1. nih.govnih.gov The enzymes of the salvage pathway recognize 4'-thiothymidine as a substrate, facilitating its conversion to the monophosphate and subsequently to the triphosphate form, which can then be incorporated into DNA. nih.govmedchemexpress.com The interaction with the salvage pathway is a critical determinant of the concentration of the activated triphosphate analog available within the cell.

Photosensitization Mechanisms of 4'-Thiothymidine

A significant characteristic of 4'-thiothymidine is its ability to act as a photosensitizer, particularly when incorporated into DNA. nih.govnih.gov This property forms the basis for a potential photochemotherapy strategy. nih.gov

UVA-Activated Photosensitization

When cells that have incorporated 4'-thiothymidine into their DNA are exposed to long-wave ultraviolet radiation (UVA), the thionucleoside becomes photoactivated. nih.govnih.gov This photoactivation leads to the generation of cytotoxic DNA lesions, sensitizing the cells to the effects of UVA radiation. nih.govoup.com This UVA-activated photosensitization is a targeted process, as the damaging effects are localized to the cells that have taken up and incorporated the 4'-thiothymidine. Studies have shown that this approach can be effective in killing cancer cells. nih.gov

Generation of Singlet Oxygen and Reactive Species

The mechanism of photosensitization by 4'-thiothymidine involves the generation of reactive oxygen species (ROS). nih.govnih.gov Upon UVA irradiation, the photoexcited 4'-thiothymidine can transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. nih.govresearchgate.netmdpi.com The quantum yield for the formation of singlet oxygen from the triplet state of 4'-thiothymidine has been determined to be 0.50. nih.gov

In addition to singlet oxygen, the interaction of photoactivated 4'-thiothymidine with other molecules can lead to the formation of other reactive species, such as hydroxyl radicals, in certain conditions. nih.gov These reactive species can then cause damage to cellular components, including DNA, leading to cell death. mdpi.com However, some research suggests that in the context of DNA, the UVA photoactivation of incorporated 4'-thiothymidine may not primarily generate reactive oxygen species but rather induce other types of DNA lesions like crosslinks. nih.govoup.com

| Property | Description | Key Finding | Citation |

|---|---|---|---|

| Activation Wavelength | Activated by UVA radiation. | Sensitizes cells to killing by UVA radiation. | nih.govnih.gov |

| Primary Reactive Species | Singlet Oxygen (¹O₂) | Photosensitization from the triplet state of 4'-thiothymidine generates singlet oxygen with a quantum yield of 0.50. | nih.gov |

| Other Reactive Species | Hydroxyl radicals and other ROS can be formed under certain conditions. | The reaction with Fenton reagent leads to the formation of multi-hydroxylated derivatives. | researchgate.netnih.gov |

Biological Activities and Therapeutic Potentials Pre Clinical/in Vitro Studies

Antiviral Activities of 4'-Thio Nucleoside Analogs

The modification of the furanose ring in nucleosides, particularly the substitution of the 4'-oxygen with sulfur, has given rise to a class of compounds with notable antiviral properties. These 4'-thio nucleoside analogs have demonstrated activity against a variety of viruses, primarily by interfering with the synthesis of viral genetic material.

Inhibition of Viral DNA/RNA Synthesis

The fundamental mechanism by which many nucleoside analogs, including 4'-thio derivatives, exert their antiviral effects is through the inhibition of viral DNA or RNA synthesis. nih.govguidechem.com Once inside a host cell, these analogs are phosphorylated by viral or cellular kinases to their active triphosphate forms. guidechem.com These triphosphates can then act as competitive inhibitors of viral polymerases or be incorporated into the growing viral DNA or RNA chain. nih.govnih.gov

The incorporation of a 4'-thio nucleoside can disrupt the nucleic acid elongation process. This can occur through several mechanisms, including immediate or delayed chain termination, or by acting as a template-dependent terminator. nih.govresearchgate.net For instance, studies on 4'-thio-2'-deoxyuridines have shown that they are incorporated into viral DNA, leading to the inhibition of viral DNA synthesis. nih.gov The presence of the sulfur atom in the sugar ring alters the conformation and properties of the nucleoside, which, upon incorporation, can interfere with the proper functioning of the viral polymerase. nih.gov

Activity Against Specific Viruses (e.g., HIV, Herpes Simplex Virus, Influenza A, Coxsackievirus B3)

Pre-clinical studies have evaluated the efficacy of 4'-thio nucleoside analogs against a range of pathogenic viruses.

Human Immunodeficiency Virus (HIV): Several 4'-thio nucleoside analogs have been synthesized and tested for their activity against HIV. mdpi.combiosynth.com For example, 2',3'-dideoxy-4'-thiocytidine has shown modest but significant in vitro activity against HIV. biosynth.com The triphosphate form of 4'-thiothymidine (B166157) has been identified as an excellent substrate for HIV-1 reverse transcriptase, the enzyme responsible for synthesizing viral DNA. osti.gov This suggests that it can be readily incorporated into the viral DNA, potentially leading to chain termination and inhibition of viral replication. osti.gov

Herpes Simplex Virus (HSV): A series of 4'-thio-2'-deoxyuridines has demonstrated significantly more potent anti-HSV activity, in some cases 20 to 600 times higher, than their corresponding oxygen-containing counterparts. nih.gov These compounds are efficiently phosphorylated by the viral thymidine (B127349) kinase, a crucial step for their activation. nih.gov Once incorporated into the viral DNA, they act as more effective inhibitors of viral DNA synthesis. nih.gov Furthermore, their resistance to degradation by cellular enzymes like human thymidine phosphorylase enhances their antiviral potential. nih.gov

Influenza A: While direct studies on 1-(4'-Thio-beta-ribofuranosyl)thymine against Influenza A are limited, research on related nucleoside analogs provides valuable insights. For instance, 4'-fluorouridine, a broad-spectrum nucleoside analog, has demonstrated oral efficacy against various influenza viruses, including seasonal and highly pathogenic avian strains, by inducing immediate chain termination of the viral polymerase. nih.gov

Coxsackievirus B3: There is currently limited direct evidence for the activity of this compound against Coxsackievirus B3 (CVB3), a primary cause of viral myocarditis. researchgate.net However, other novel nucleoside analogs have been investigated for their anti-CVB3 potential. For example, N-cyclopropyl-4'-azido-2'-deoxy-2'-fluoro-β-D-cytidine (NCC) has been shown to inhibit CVB3-mediated cytopathic effects and suppress viral replication in both in vitro and in vivo models. nih.gov Additionally, certain 1,2,3-triazolyl nucleoside analogs have exhibited high potency against CVB3 in vitro. youtube.comyoutube.com These findings suggest that the development of specific 4'-thio nucleoside analogs could be a promising strategy for anti-CVB3 therapies.

| Virus | Compound/Analog Class | Key Findings | Citations |

| HIV | 2',3'-dideoxy-4'-thiocytidine | Modest but significant in vitro activity. | biosynth.com |

| 4'-thiothymidine triphosphate | Excellent substrate for HIV-1 reverse transcriptase. | osti.gov | |

| Herpes Simplex Virus | 4'-thio-2'-deoxyuridines | 20-600 times more potent than oxygen counterparts; efficiently phosphorylated by viral kinase. | nih.gov |

| Influenza A | 4'-fluorouridine (related analog) | Orally efficacious; induces immediate chain termination of viral polymerase. | nih.gov |

| Coxsackievirus B3 | N-cyclopropyl-4'-azido-2'-deoxy-2'-fluoro-β-D-cytidine (NCC) | Inhibits viral replication and cytopathic effects. | nih.gov |

| 1,2,3-triazolyl nucleoside analogs | High in vitro potency against CVB3. | youtube.comyoutube.com |

Anticancer Activities of 4'-Thiothymidine

In addition to its antiviral properties, 4'-thiothymidine has emerged as a compound of interest in oncology research. Its ability to interfere with DNA synthesis and to be activated by light offers multiple avenues for potential anticancer applications.

Induction of DNA Chain Termination

The primary anticancer mechanism of 4'-thiothymidine is its ability to inhibit DNA synthesis, a critical process for rapidly dividing cancer cells. youtube.com After being taken up by cells, 4'-thiothymidine is phosphorylated to its triphosphate derivative. This activated form can then be recognized by DNA polymerases and incorporated into the cellular DNA.

The substitution of the 4'-oxygen with a sulfur atom in the sugar moiety is a key structural feature. mdpi.com Although 4'-thiothymidine possesses the 3'-hydroxyl group necessary for the continuation of the DNA chain, its incorporation into the DNA strand can lead to the disruption of normal DNA function and potentially cause chain termination. The altered sugar conformation may create a structure that is not conducive to further elongation by DNA polymerase, effectively halting DNA replication and leading to cell death. Studies have shown that 4'-thiothymidine is indeed incorporated into the DNA of mouse cells, and its presence inhibits the synthesis of new DNA strands.

Efficacy as a Photosensitizer in Photodynamic Therapy (PDT) Concepts

4'-thiothymidine has shown significant promise as a photosensitizer in photodynamic therapy (PDT), a treatment modality that uses a combination of a photosensitizing agent, light, and oxygen to kill cancer cells. researchgate.net A key advantage of 4'-thiothymidine is its structural similarity to thymidine, which allows for its preferential uptake and incorporation into the DNA of rapidly proliferating cancer cells. researchgate.net

Unlike natural nucleosides, 4'-thiothymidine strongly absorbs UVA light. Upon irradiation with UVA light, the incorporated 4'-thiothymidine becomes activated, leading to photochemical reactions that can cause DNA damage and induce apoptosis (programmed cell death) in the malignant cells. In vitro studies have demonstrated the potential of 4'-thiothymidine as a photosensitizer in numerous cancer cell lines. Furthermore, ex vivo studies on human skin cancer biopsies have shown that topical application of 4'-thiothymidine followed by UVA irradiation can cause extensive death of malignant cells with minimal effect on normal skin tissue. This suggests its potential as a targeted therapy for certain types of skin cancer.

Enzyme Target Inhibition (e.g., Thymidylate Synthase, Thymidylate Kinases)

The anticancer activity of 4'-thiothymidine is also linked to its interaction with key enzymes involved in nucleotide metabolism.

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis as it catalyzes the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA. Inhibition of TS leads to a depletion of dTMP and subsequent disruption of DNA replication, ultimately causing "thymineless death" in cancer cells. Some 4'-thio nucleoside analogs, such as 4'-thio-2'-deoxyuridines, have been found to be inhibitors of cellular thymidylate synthase. nih.gov This inhibition represents another mechanism by which these compounds can exert their anticancer effects.

Thymidylate Kinases: For 4'-thiothymidine to become active, it must be phosphorylated to its mono-, di-, and triphosphate forms. This phosphorylation is carried out by cellular kinases, with thymidine kinase playing a pivotal role in the initial phosphorylation step. The efficient phosphorylation of 4'-thiothymidine is a critical determinant of its biological activity. Interestingly, inhibition of thymidylate synthase can lead to an increase in the activity of thymidine kinase, which could potentially enhance the activation of 4'-thiothymidine in a combination therapy setting.

| Enzyme Target | Effect of 4'-Thiothymidine/Analogs | Significance in Anticancer Activity | Citations |

| Thymidylate Synthase | Inhibition by 4'-thio-2'-deoxyuridine analogs. | Depletion of dTMP, leading to disruption of DNA synthesis and "thymineless death". | nih.gov |

| Thymidylate Kinases | Phosphorylation of 4'-thiothymidine to its active triphosphate form. | Essential for the activation of the compound to exert its DNA-damaging effects. |

Antimicrobial Properties of 4'-Thio Nucleosides (e.g., against Mycobacterium species)

The modification of nucleosides, including the replacement of the furanose ring oxygen with a sulfur atom to create 4'-thio nucleosides, has emerged as a significant strategy in the development of novel antimicrobial agents. mdpi.com This structural alteration can profoundly influence the biological activity of the parent nucleoside, leading to compounds with potential therapeutic applications. mdpi.com Pre-clinical and in vitro studies have demonstrated that certain 4'-thio pyrimidine (B1678525) nucleosides exhibit noteworthy activity against various species of Mycobacterium, the genus of bacteria responsible for tuberculosis and other related infections. mdpi.com

Research into the antimycobacterial effects of pyrimidine nucleoside analogues has identified specific 4'-thio derivatives with potent inhibitory capabilities. mdpi.com A notable example is a 5-ethyl-substituted 4'-thio pyrimidine derivative, which has shown significant activity against multiple Mycobacterium strains. mdpi.com In particular, this compound demonstrated potent inhibition of the M. tuberculosis H37Rv strain, with a reported 50% minimal inhibitory concentration (MIC₅₀) of 0.5 µg/mL. mdpi.com Its activity extended to other mycobacterial species as well, with a MIC₅₀ of 1 µg/mL against M. tuberculosis H37Ra and M. bovis, and 10 µg/mL against M. avium. mdpi.com

These findings underscore the potential of the 4'-thio structural motif in the design of effective antimycobacterial agents. The inhibitory concentrations observed for this particular 4'-thio nucleoside are comparable to or, in some cases, more potent than those of some established antimicrobial agents, highlighting the promise of this class of compounds for further investigation in the context of tuberculosis and other mycobacterial infections. mdpi.com

Table 1: In Vitro Antimycobacterial Activity of a 5-ethyl-4'-thio-pyrimidine Nucleoside Analogue

| Mycobacterium Species | Strain | MIC₅₀ (µg/mL) |

| Mycobacterium tuberculosis | H37Rv | 0.5 mdpi.com |

| Mycobacterium tuberculosis | H37Ra | 1 mdpi.com |

| Mycobacterium bovis | - | 1 mdpi.com |

| Mycobacterium avium | - | 10 mdpi.com |

Applications in Molecular Biology and Biotechnology Research

Development of Modified Oligonucleotides for Research Tools

4'-Thiothymidine (B166157) is a key component in the synthesis of modified oligonucleotides, creating powerful research tools with tailored properties. These modified nucleic acid strands are instrumental in probing complex biological processes.

Antisense oligonucleotides (ASOs) are designed to bind to specific mRNA sequences, thereby inhibiting gene expression. A major challenge for their use is their susceptibility to degradation by cellular nucleases. researchgate.netsynoligo.com The incorporation of 4'-thiothymidine into oligodeoxynucleotides has been investigated as a strategy to enhance their stability.

| Nuclease Type | Effect of 4'-Thiothymidine Modification | Reference |

|---|---|---|

| Endonuclease S1 | High resistance to degradation | psu.edunih.gov |

| Exonuclease (SVPD) | No significant resistance observed | psu.edunih.gov |

RNA aptamers are short, single-stranded RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. Ribozymes are RNA molecules capable of catalyzing specific biochemical reactions. The stability of these RNA-based tools is crucial for their function, especially in biological environments rich in ribonucleases. nih.gov

The incorporation of 4'-thioribonucleosides into RNA has a profound effect on its stability. Fully modified 4'-thioRNA has been shown to be approximately 600 times more stable in human serum than its natural RNA counterpart. nih.gov This remarkable increase in stability is a significant advantage for the development of robust aptamers and ribozymes. nih.govnih.gov

In a study involving an RNA aptamer targeting the transcription factor NF-κB, post-transcriptional modification with 4'-thioribonucleosides demonstrated the potential and the challenges of this approach. While a full modification of the aptamer led to a complete loss of binding activity, selective modification at positions outside the core binding site resulted in an aptamer that was not only thermally stabilized but also resistant to nuclease digestion, all while retaining its binding activity. nih.gov This highlights the importance of strategic modification to enhance stability without compromising biological function. Furthermore, duplexes formed between 4'-thioRNA and its complementary RNA strand exhibit greater thermal stability than natural RNA:RNA duplexes. nih.gov

| Modification | Finding | Reference |

|---|---|---|

| Fully Modified 4'-thioRNA | ~600-fold greater stability in human serum compared to natural RNA. | nih.gov |

| Post-modification of NF-κB Aptamer (Full) | Complete loss of binding activity. | nih.gov |

| Post-modification of NF-κB Aptamer (Partial) | Retained binding activity with enhanced thermal stability and nuclease resistance. | nih.gov |

Understanding the intricate interactions between nucleic acids and proteins is fundamental to molecular biology. 4'-Thiothymidine has been successfully employed as a key component in probes designed for this purpose. nih.govbiosyn.com It is particularly useful in photoaffinity labeling (PAL), a powerful technique used to identify and map the binding sites of proteins on a DNA or RNA strand. nih.gov

When incorporated into an oligonucleotide probe, 4'-thiothymidine can be photoactivated by UV light, causing it to form a covalent cross-link with a closely associated protein. nih.govbiosyn.com This modification acts as a "zero-length" crosslinking agent, meaning it forms the bond without adding a bulky linker molecule that could perturb the natural interaction. nih.gov Studies have shown that oligonucleotide probes containing 4'-thiothymidine are highly efficient and specific for trapping DNA-binding proteins from complex mixtures like whole-cell extracts. nih.gov The ability to covalently link the oligonucleotide probe to its target protein facilitates the identification of the protein, often using mass spectrometry. nih.gov This makes 4'-thiothymidine an invaluable tool for elucidating the specifics of protein-nucleic acid recognition. nih.govnih.gov

Engineering of Artificial Genetic Systems Utilizing 4'-Thiothymidine

The creation of artificial genetic systems, including those with expanded genetic alphabets, pushes the boundaries of synthetic biology. These systems rely on modified nucleosides that can be successfully incorporated into DNA by polymerases. 4'-Thiothymidine has been studied as one such analog, primarily for its altered size and its effects on DNA replication and base pairing. nih.govnih.gov The substitution of the C4-carbonyl oxygen with a larger sulfur atom (a 0.45 Å increase in bond length) provides a subtle but significant steric alteration to the DNA base. nih.gov

The fidelity of DNA replication—the accuracy with which polymerases select the correct nucleotide for incorporation—is critical. Studying how polymerases handle modified bases like 4'-thiothymidine (referred to as 4S in some studies) provides insight into the steric and electronic factors that govern replication fidelity. nih.gov

| Context of 4'-Thiothymidine (4S) | Effect on Replication | Reference |

|---|---|---|

| As an incoming nucleotide (4S-dTTP) | Replicated with higher or equal efficiency than natural dTTP; overall fidelity maintained. | nih.govnih.gov |

| Within the DNA template strand | Decreased pairing fidelity due to increased mispairing with Guanine (B1146940) (G). | nih.gov |

Advanced Analytical Probes

Beyond its use in studying nucleic acid interactions, 4'-thiothymidine has been developed into advanced probes for other analytical applications, including the detection of reactive oxygen species and in vivo medical imaging. researchgate.netnih.gov

One notable application is as a molecular probe for the detection and differentiation of Reactive Oxygen Species (ROS). researchgate.net ROS, such as singlet oxygen and hydroxyl radicals, are highly reactive molecules involved in various cellular processes and pathologies. 4'-Thiothymidine reacts with different ROS to produce a characteristic set of reaction products, which can be identified. This makes it a promising tool for recognizing the specific ROS species present in a given environment. researchgate.net

Furthermore, a radiolabeled version of the compound, 4'-[methyl-11C]-thiothymidine (11C-4DST), has been developed as a positron emission tomography (PET) tracer for non-invasive imaging of cell proliferation in cancer. nih.govnih.gov The tracer is taken up by proliferating cells and incorporated into their DNA. The detection of the positron-emitting 11C isotope allows for the visualization and quantification of tumor cell proliferation, which can be valuable for cancer diagnosis and monitoring treatment response. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Scalable Synthetic Routes for 1-(4'-Thio-beta-ribofuranosyl)thymine

A significant breakthrough has been the development of a de novo synthesis that is both flexible and scalable, allowing for the multigram preparation of 4'-thio-5-methyluridine (an alternative name for the target compound). rsc.orgnih.govrsc.org This approach relies on a scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction with a sulfur source like sodium hydrosulfide. rsc.orgnih.govrsc.org The scalability of this process has been demonstrated, marking a critical step towards making these compounds more accessible for extensive research and potential commercialization. nih.govnih.gov

Other innovative strategies are also being explored. The Pummerer-type thioglycosylation reaction has been successfully employed in the synthesis of various biologically active 4'-thionucleosides. nih.gov Additionally, an acyclic approach, where the nucleobase is attached prior to the cyclization to form the thiosugar ring, offers a complementary strategy that could be optimized for specific analogues. mdpi.com The development of biocatalytic methods for nucleobase diversification from a common 4'-thiouridine precursor presents a synergistic platform that combines enzymatic and chemical synthesis to access a wide range of 4'-thionucleosides. nih.govchemrxiv.org

Future research in this area will likely focus on:

Optimization of existing scalable routes: Further refinement of reaction conditions, catalyst selection, and purification techniques to improve yields and reduce costs.

Development of stereoselective glycosylation methods: Ensuring the precise formation of the desired β-anomer to avoid tedious separation of isomers.

Flow chemistry approaches: Adapting the synthetic schemes to continuous flow processes, which can offer advantages in terms of safety, efficiency, and scalability for large-scale production.

Enzymatic and chemoenzymatic synthesis: Expanding the toolbox of biocatalysts for the key synthetic steps to create more environmentally friendly and efficient processes.

Elucidation of Broader Biological Target Landscape for 4'-Thio Nucleosides

The therapeutic potential of this compound and other 4'-thio nucleosides is rooted in their ability to interact with and modulate biological pathways. While they are generally recognized for their antitumor and antiviral activities, the specific molecular targets and mechanisms of action are not yet fully understood. nih.govworktribe.com A deeper understanding of their biological interactions is crucial for rational drug design and identifying new therapeutic applications.

Initial studies have provided some important clues. For instance, the related compound 4-thiouridine (B1664626) has been shown to inhibit the synthesis of ribosomal RNA (rRNA) and trigger a nucleolar stress response. medchemexpress.com This points towards the cellular machinery involved in ribosome biogenesis as a potential target for this class of compounds. Furthermore, purine (B94841) nucleoside analogues, a related class of compounds, are known to exert their anticancer effects by inhibiting DNA synthesis and inducing apoptosis, or programmed cell death. chemicalbook.com It is plausible that 4'-thio pyrimidine (B1678525) nucleosides like this compound could operate through similar or overlapping pathways. mdpi.com

Future research should aim to:

Identify specific enzyme targets: Systematic screening of 4'-thio nucleosides against a panel of key enzymes involved in nucleotide metabolism, DNA and RNA synthesis, and cell signaling.

Unravel downstream cellular pathways: Utilizing transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by treatment with this compound.

Investigate effects on viral replication: For antiviral applications, research should focus on identifying the specific viral enzymes (e.g., polymerases, helicases) that are inhibited by 4'-thio nucleosides.

Explore potential for combination therapies: Investigating whether this compound can synergize with other anticancer or antiviral drugs to enhance their efficacy and overcome drug resistance.

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) with Modified Nucleic Acids

Understanding the three-dimensional structure of this compound when incorporated into DNA or RNA is fundamental to deciphering its biological activity. Advanced structural biology techniques like cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful tools for visualizing molecules at atomic resolution.

X-ray crystallography has already provided valuable insights into the structural consequences of 4'-thio modifications. For example, the crystal structure of an RNA octamer containing 4'-thiocytosine revealed that the modified duplex adopts a regular A-form geometry, with subtle changes in the local structure primarily due to the larger atomic radius of sulfur compared to oxygen. nih.gov Such studies are crucial for understanding how the 4'-thio modification influences the conformation and stability of nucleic acids. nih.gov While the crystal structure of a DNA or RNA duplex containing this compound specifically has not been reported, the techniques are readily applicable. nih.govdoudnalab.org

Cryo-EM has emerged as a revolutionary technique for determining the structures of large and dynamic macromolecular complexes, including ribosomes and viral replication machinery. researchgate.netoup.com This technique would be particularly valuable for visualizing how nucleic acids containing this compound interact with their protein targets in a near-native state. acs.org

Future directions in this area include:

Crystallization and X-ray diffraction of DNA and RNA duplexes containing this compound: To precisely determine the structural impact of this specific modification on helical parameters, base pairing, and hydration.

Cryo-EM studies of protein-nucleic acid complexes: To visualize the interactions between enzymes (e.g., polymerases, nucleases) and nucleic acid substrates containing the 4'-thio modification, providing a structural basis for their mechanism of action.

NMR spectroscopy studies: To investigate the solution-state structure and dynamics of nucleic acids modified with this compound, complementing the static pictures provided by crystallography and Cryo-EM.

Integration with Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and molecular biology. utep.edu These methods allow researchers to model the behavior of molecules at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. nih.govnih.gov

MD simulations can be used to study the conformational dynamics of DNA and RNA duplexes containing this compound. researchgate.net By simulating the movements of atoms over time, researchers can understand how the 4'-thio modification affects the flexibility, stability, and recognition of the nucleic acid by other molecules. youtube.com These simulations can also be used to predict the binding affinity of the modified nucleic acid for its protein targets and to guide the design of new analogues with improved properties.

Key areas for future computational research include:

Force field parameterization: Developing accurate and validated force field parameters for 4'-thio nucleosides to ensure the reliability of MD simulations.

Simulations of modified nucleic acids: Performing long-timescale MD simulations to characterize the conformational landscape of DNA and RNA containing this compound and to understand the energetic basis for any observed structural changes.

Modeling protein-nucleic acid interactions: Using docking and MD simulations to predict and analyze the binding modes of 4'-thio-modified nucleic acids to their target enzymes.

Quantum mechanics/molecular mechanics (QM/MM) simulations: To study the enzymatic reactions involving 4'-thio nucleoside triphosphates at a high level of theory, providing detailed insights into the catalytic mechanism.

Exploration of New Biotechnological Applications Beyond Established Fields

The unique properties of 4'-thionucleosides, such as their increased stability and altered recognition by enzymes, make them attractive for a range of biotechnological applications. elsevierpure.com While some applications are already being explored, there is significant potential for expansion into new areas.

One of the most promising applications is in the field of aptamer development through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The incorporation of 4'-thioUTP and 4'-thioCTP into RNA libraries has been shown to generate "thioRNA" aptamers with enhanced stability against nuclease degradation and high binding affinity to their targets. oup.com Another emerging application is the use of 4'-thionucleosides as metabolic labels. For example, 5-ethynyl-4'-thiouridine can be used as a probe to monitor newly synthesized RNA in living cells. nih.govchemrxiv.org The photoreactive nature of compounds like 4-thiouridine also makes them useful as photoaffinity probes to study RNA-protein interactions. mpbio.comjenabioscience.com

Future research in biotechnology could focus on:

Q & A

Q. How can computational modeling predict off-target effects in gene regulation?

Q. What cross-disciplinary approaches enhance its application in nucleic acid nanotechnology?

- Answer : Combine:

- Chemical Biology : Engineer thio-ribose into aptamers for enhanced nuclease resistance .

- Material Science : Test thermal conductivity in DNA origami structures using atomic force microscopy (AFM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.